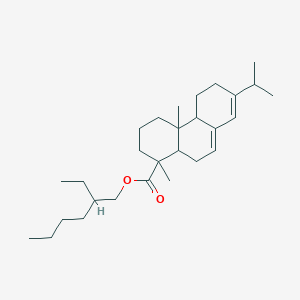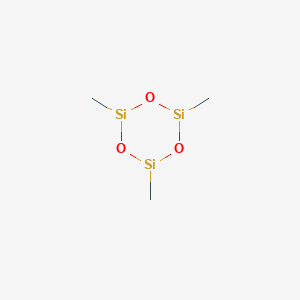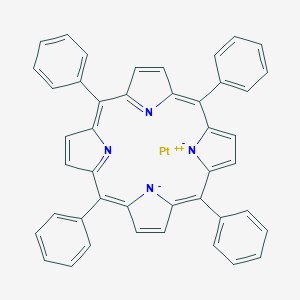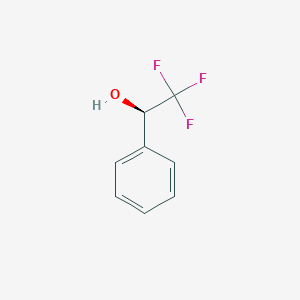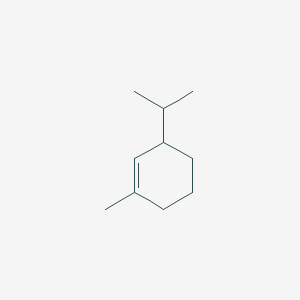![molecular formula C22H12N2O6 B083012 2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 14027-98-6](/img/structure/B83012.png)
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, commonly known as BHPI, is a synthetic molecule with potential applications in various scientific fields. BHPI is a tetrahydroisoquinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction.
Mécanisme D'action
The mechanism of action of BHPI is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and physiological effects:
BHPI has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. BHPI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BHPI is its potential as a building block for the synthesis of organic semiconductors. Another advantage is its selective cytotoxicity towards cancer cells. One limitation of BHPI is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BHPI. One direction is the development of more efficient synthesis methods for BHPI. Another direction is the investigation of BHPI's potential as a building block for the synthesis of organic electronics. Additionally, the development of BHPI-based anticancer drugs with improved efficacy and selectivity is another potential future direction.
Méthodes De Synthèse
BHPI can be synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. The Ullmann coupling reaction involves the coupling of two aryl halides in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
BHPI has potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPI has been shown to have anticancer activity by inducing apoptosis in cancer cells. In materials science, BHPI has been used as a building block for the synthesis of organic semiconductors. In organic electronics, BHPI has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Numéro CAS |
14027-98-6 |
|---|---|
Nom du produit |
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone |
Formule moléculaire |
C22H12N2O6 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H12N2O6/c25-13-5-1-11(2-6-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-3-7-14(26)8-4-12/h1-10,25-26H |
Clé InChI |
WDDZBXNHZJPBKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



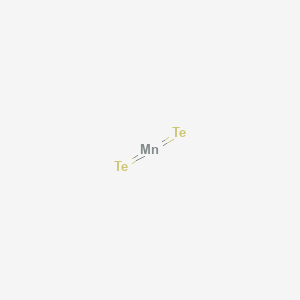
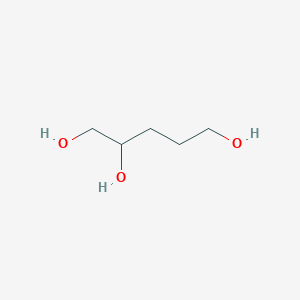

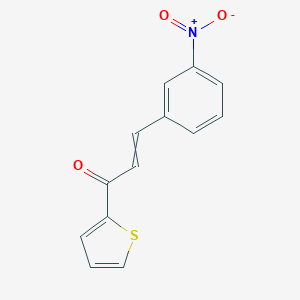
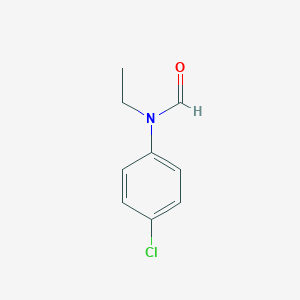
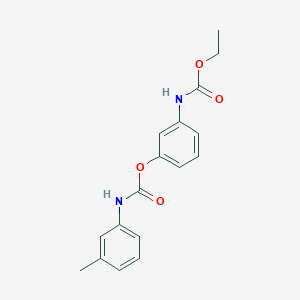
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
